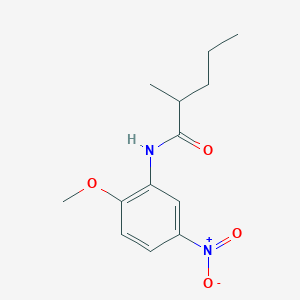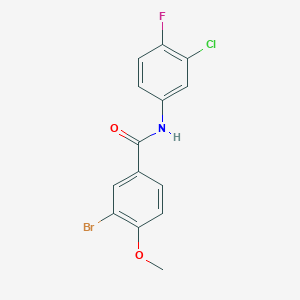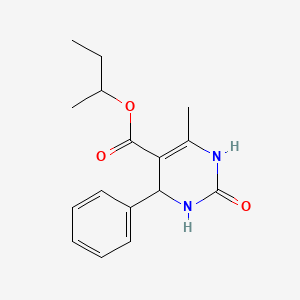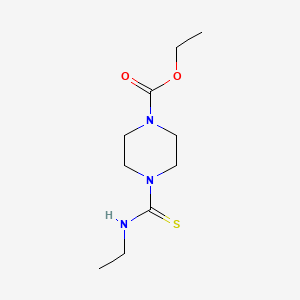
N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide: is an organic compound characterized by the presence of a methoxy group, a nitro group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide typically involves the reaction of 2-methoxy-5-nitroaniline with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products:
Reduction: N-(2-amino-5-methoxyphenyl)-2-methylpentanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-methylpentanoic acid and 2-methoxy-5-nitroaniline.
Scientific Research Applications
N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amide linkage allows the compound to form hydrogen bonds with proteins, potentially affecting their function. The methoxy group can influence the compound’s lipophilicity and membrane permeability, enhancing its bioavailability.
Comparison with Similar Compounds
- N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide
- N-(2-methoxy-5-nitrophenyl)-2-methylpropanamide
- N-(2-methoxy-5-nitrophenyl)-2-furamide
Comparison: N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide is unique due to its specific structural features, including the 2-methylpentanamide moiety. This distinguishes it from similar compounds that may have different alkyl or aryl substituents. The presence of the methoxy and nitro groups in the para positions also contributes to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(2-methoxy-5-nitrophenyl)-2-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-5-9(2)13(16)14-11-8-10(15(17)18)6-7-12(11)19-3/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTINZAVWPMLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-CHLORO-1-(4-CHLOROPHENYL)-4-[(4-ETHYLPHENYL)AMINO]-2,5-DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5245694.png)

![(cyclohexylmethyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5245705.png)

![2-methoxy-N-[2-(4-phenylmethoxyphenoxy)ethyl]ethanamine](/img/structure/B5245721.png)
![N-(2-amino-2-oxoethyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5245735.png)

![2-[benzyl(phenylsulfonyl)amino]-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5245743.png)
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5245746.png)
![(2-Chlorophenyl)methyl 2-[5-methyl-4-oxo-6-(phenylcarbamoyl)thieno[2,3-d]pyrimidin-3-yl]propanoate](/img/structure/B5245749.png)
![(5Z)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5245763.png)
![methyl (2S)-1-[5-(quinolin-8-yloxymethyl)-1,2-oxazole-3-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B5245770.png)


